Endrin ketone

Descripción general

Descripción

Endrin ketone is a derivative of endrin, an organochlorine compound primarily used as an insecticide. This compound has the chemical formula C₁₂H₈Cl₆O and a molecular weight of 380.909 g/mol . It is a colorless, odorless substance that appears in the environment as a breakdown product of endrin . This compound is known for its persistence in the environment and its potential toxic effects on wildlife and humans .

Métodos De Preparación

Endrin ketone is typically formed through the isomerization of endrin under specific conditions. This transformation can occur at high temperatures, often in the presence of a catalyst or active surfaces . The process involves the rearrangement of the molecular structure of endrin, resulting in the formation of this compound and endrin aldehyde .

Análisis De Reacciones Químicas

Endrin ketone undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form other degradation products.

Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include high temperatures, catalysts, and specific solvents . Major products formed from these reactions include endrin aldehyde and other degradation products .

Aplicaciones Científicas De Investigación

Endrin ketone has limited direct applications in scientific research due to its toxic nature. it is studied extensively in environmental science and toxicology to understand the degradation pathways of organochlorine pesticides and their impact on ecosystems . Research focuses on its persistence in the environment, bioaccumulation in wildlife, and potential health effects on humans . Studies also explore methods to mitigate its presence in contaminated sites and develop safer alternatives to organochlorine pesticides .

Mecanismo De Acción

Endrin ketone exerts its effects primarily through its neurotoxic properties. Upon entering the body, it can be stored in fatty tissues and act on the central nervous system . The compound interferes with normal neuronal function, leading to symptoms such as convulsions, seizures, and potentially death . The exact molecular targets and pathways involved in its neurotoxic effects are not fully understood, but it is known to enhance reactive oxygen species in tissues, contributing to oxidative stress .

Comparación Con Compuestos Similares

Endrin ketone is similar to other organochlorine compounds such as endrin, endrin aldehyde, and DDT (dichlorodiphenyltrichloroethane). These compounds share common characteristics, including persistence in the environment, bioaccumulation, and potential toxic effects on wildlife and humans . this compound is unique in its specific formation as a degradation product of endrin and its distinct chemical structure .

Similar compounds include:

Endrin: The parent compound from which this compound is derived.

Endrin aldehyde: Another degradation product of endrin.

DDT: A well-known organochlorine pesticide with similar environmental persistence and toxic effects.

This compound’s uniqueness lies in its specific formation pathway and its role in the degradation process of endrin .

Actividad Biológica

Endrin ketone, a degradation product of the pesticide endrin, is known for its neurotoxic effects and potential environmental persistence. This article explores the biological activity of this compound, focusing on its toxicokinetics, health effects, and case studies that illustrate its impact on human and animal health.

This compound (CAS Number: 53494-70-5) is a chlorinated compound that results from the oxidation of endrin. Understanding its toxicokinetics is essential for assessing its biological activity. The metabolism of endrin varies across species, with significant pathways leading to the formation of metabolites such as anti-12-hydroxyendrin and 12-ketoendrin. In rats, this compound is produced alongside these metabolites, with higher rates observed in male rats compared to females .

Table 1: Metabolic Pathways of this compound

| Metabolite | Formation Pathway | Species |

|---|---|---|

| Anti-12-hydroxyendrin | Oxidation of the methylene bridge | Rats |

| 12-ketoendrin | Dehydrogenation of anti-12-hydroxyendrin | Rats |

| Syn-12-hydroxyendrin | Hydrolysis of epoxide | Various species |

Health Effects

The health effects associated with this compound exposure primarily involve neurological, hepatic, and reproductive systems. Numerous studies have documented acute and chronic toxicity in both humans and animals.

Neurological Effects

This compound exhibits significant neurotoxic properties. Acute exposure can lead to symptoms such as convulsions and other signs of neurotoxicity. A case-control study revealed that children exposed to endrin in agricultural settings exhibited delayed physical and sexual development .

Hepatic Effects

Research indicates that this compound can cause liver damage. In animal studies, exposure resulted in increased liver weights and hepatic necrosis at certain doses .

Reproductive Effects

Reproductive studies have shown that endrin does not significantly affect maturation but can increase fetal and postnatal mortality rates .

Case Studies

Several epidemiological studies have highlighted the effects of endrin exposure in specific populations:

- Egyptian Children Study : This study involved children exposed to endrin through contaminated water sources. Results indicated significantly elevated serum endrin levels correlated with delayed developmental milestones .

- Kazakhstan Cohort Study : Adolescent females living in cotton-growing regions showed altered physical development parameters compared to those in non-cotton regions. The study linked these changes to elevated levels of endrin and other pesticides .

- Occupational Exposure : Workers involved in the manufacture of endrin reported neurological symptoms, including convulsions, suggesting a direct link between occupational exposure and adverse health outcomes .

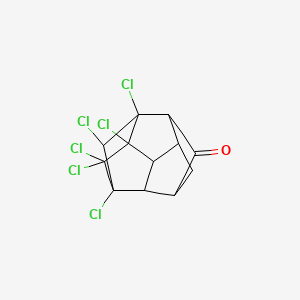

Propiedades

IUPAC Name |

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHZFAQWVKBTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866345 | |

| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | Endrin ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53494-70-5, 7378-10-1 | |

| Record name | Endrin ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53494-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.